- Oxidation of fluoroalkyl-substituted carbinols by the Dess-Martin reagent, Journal of Organic Chemistry, 1989, 54(3), 661-8

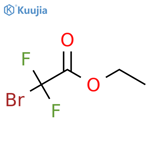

Cas no 92207-60-8 (Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate)

92207-60-8 structure

商品名:Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate

CAS番号:92207-60-8

MF:C11H12F2O3

メガワット:230.207990646362

MDL:MFCD00725033

CID:3031572

PubChem ID:11138943

Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate 化学的及び物理的性質

名前と識別子

-

- ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate

- Ethyl α,α-difluoro-β-hydroxybenzenepropanoate (ACI)

- Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropionate

- 2,2-Difluoro-3-hydroxy-3-phenyl-propionic acid ethyl ester

- 92207-60-8

- MFCD00725033

- AKOS017472415

- ethyl2,2-difluoro-3-hydroxy-3-phenylpropanoate

- Benzenepropanoic acid, a,a-difluoro-b-hydroxy-, ethyl ester

- AS-70858

- SCHEMBL1143435

- CS-0315389

- AKOS003614535

- SY106276

- s11623

- Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate

-

- MDL: MFCD00725033

- インチ: 1S/C11H12F2O3/c1-2-16-10(15)11(12,13)9(14)8-6-4-3-5-7-8/h3-7,9,14H,2H2,1H3

- InChIKey: OYRPSENEIFZNIS-UHFFFAOYSA-N

- ほほえんだ: O=C(C(C(C1C=CC=CC=1)O)(F)F)OCC

計算された属性

- せいみつぶんしりょう: 230.07545056g/mol

- どういたいしつりょう: 230.07545056g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 237

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 46.5Ų

Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D961241-25g |

Benzenepropanoic acid, a,a-difluoro-b-hydroxy-, ethyl ester |

92207-60-8 | 95% | 25g |

$2070 | 2023-09-02 | |

| eNovation Chemicals LLC | D961241-500mg |

Benzenepropanoic acid, a,a-difluoro-b-hydroxy-, ethyl ester |

92207-60-8 | 95% | 500mg |

$170 | 2023-09-02 | |

| eNovation Chemicals LLC | Y1294607-5g |

2,2-Difluoro-3-hydroxy-3-phenyl-propionic acid ethyl ester |

92207-60-8 | 95% | 5g |

$890 | 2024-07-28 | |

| Alichem | A019064150-1g |

Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate |

92207-60-8 | 95% | 1g |

$292.50 | 2023-08-31 | |

| Alichem | A019064150-10g |

Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate |

92207-60-8 | 95% | 10g |

$1404.00 | 2023-08-31 | |

| Apollo Scientific | PC430249-1g |

Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate |

92207-60-8 | 1g |

£334.00 | 2025-02-21 | ||

| eNovation Chemicals LLC | D961241-1g |

Benzenepropanoic acid, a,a-difluoro-b-hydroxy-, ethyl ester |

92207-60-8 | 95% | 1g |

$210 | 2024-06-06 | |

| eNovation Chemicals LLC | D543742-1g |

ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate |

92207-60-8 | 95% | 1g |

$560 | 2024-05-24 | |

| eNovation Chemicals LLC | D961241-5g |

Benzenepropanoic acid, a,a-difluoro-b-hydroxy-, ethyl ester |

92207-60-8 | 95% | 5g |

$690 | 2023-09-02 | |

| eNovation Chemicals LLC | Y1294607-250mg |

2,2-Difluoro-3-hydroxy-3-phenyl-propionic acid ethyl ester |

92207-60-8 | 95% | 250mg |

$190 | 2024-07-28 |

Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Zinc Solvents: Tetrahydrofuran

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Zinc Solvents: Tetrahydrofuran

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- A general route to N'-(2,2-difluoro-3-hydroxyalkanoyl)nornicotines, Journal of Fluorine Chemistry, 1995, 74(2), 171-6

ごうせいかいろ 3

はんのうじょうけん

1.1 Catalysts: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium Solvents: Acetonitrile ; 0.5 h, 0 °C

1.2 Reagents: Diethylzinc Solvents: Hexane ; 0 °C; rt

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Diethylzinc Solvents: Hexane ; 0 °C; rt

1.3 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Decarboxylative aldol reaction of α,α-difluoro-β-ketocarboxylate salt: a facile method for generation of difluoroenolate, RSC Advances, 2018, 8(37), 20568-20575

ごうせいかいろ 4

はんのうじょうけん

1.1 Catalysts: 1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene Solvents: Dimethylformamide ; 24 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, rt

リファレンス

- N-heterocyclic carbene-catalyzed fluorinated silyl-Reformatsky reaction of aldehydes with difluoro (trimethylsilyl) acetate, Tetrahedron, 2017, 73(30), 4501-4507

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: 1,2-Dibromoethane , Zinc Solvents: Tetrahydrofuran ; 70 °C; 1 h, 70 °C; 70 °C → 50 °C; overnight, 50 °C; 50 °C → 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

リファレンス

- Ligand-Controlled Regiodivergent Palladium-Catalyzed Decarboxylative Allylation Reaction to Access α,α-Difluoroketones, Angewandte Chemie, 2015, 54(8), 2361-2365

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Diethylzinc Catalysts: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium Solvents: Acetonitrile , Hexane ; 0.5 h, 0 °C; 4.5 h, 0 °C

リファレンス

- Rhodium-catalyzed Reformatsky-type reaction of ethyl bromodifluoroacetate, Tetrahedron Letters, 2004, 45(29), 5735-5737

ごうせいかいろ 7

はんのうじょうけん

1.1 Catalysts: Zinc Solvents: Tetrahydrofuran ; 1 min, reflux; 15 min, reflux

リファレンス

- Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivatives, Journal of Enzyme Inhibition and Medicinal Chemistry, 2018, 33(1), 1343-1351

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Zinc Solvents: Pyrimido[1,2-a]azepinium, 1-ethyl-2,3,4,6,7,8,9,10-octahydro-, 1,1,1-trifluorome…

リファレンス

- The synthesis and reaction of zinc reagents in ionic liquids, Green Chemistry, 2001, 3(1), 30-32

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Zinc Solvents: Dimethylformamide

リファレンス

- Fluorine-containing organozinc reagents. IV. Reformatskii-type reactions of chlorodifluoroacetic acid derivatives, Tetrahedron Letters, 1988, 29(24), 2943-6

ごうせいかいろ 10

はんのうじょうけん

1.1 Catalysts: Sulfiliminium, S,S-bis(diethylamino)-N,N-diethyl-, difluorotrimethylsilicate(1-)… Solvents: Tetrahydrofuran

リファレンス

- Preparation of α,α-difluoro-β-hydroxy esters, Japan, , ,

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: 1,2-Dibromoethane , Zinc Solvents: Tetrahydrofuran ; heated; reflux → rt; rt → 70 °C

1.2 Solvents: Tetrahydrofuran ; 70 °C; 16 h, 70 °C

1.2 Solvents: Tetrahydrofuran ; 70 °C; 16 h, 70 °C

リファレンス

- Impact of the Difluoromethylene Group in the Organocatalyzed Acylative Kinetic Resolution of α,α-Difluorohydrins, Angewandte Chemie, 2021, 60(47), 24924-24929

ごうせいかいろ 12

はんのうじょうけん

1.1 Catalysts: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium Solvents: Acetonitrile ; 5 min, cooled

1.2 5 min

1.3 Reagents: Diethylzinc Solvents: Hexane ; 5 min; 14 h, rt

1.4 Reagents: Hydrochloric acid Solvents: Water

1.2 5 min

1.3 Reagents: Diethylzinc Solvents: Hexane ; 5 min; 14 h, rt

1.4 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Synthesis of 2-(2-amino-pyrimidine)-2,2-difluoroethanols as potential bioisosters of salicylidene acylhydrazides, Molecules, 2010, 15, 4423-4438

ごうせいかいろ 13

はんのうじょうけん

1.1 Reagents: Zinc Solvents: Tetrahydrofuran ; rt; 0.5 h, rt

1.2 Solvents: Tetrahydrofuran ; rt; rt → 75 °C; 5 h, 65 - 75 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Solvents: Tetrahydrofuran ; rt; rt → 75 °C; 5 h, 65 - 75 °C

1.3 Reagents: Ammonium chloride Solvents: Water

リファレンス

- Preparation method of 5-substituted 4,4-difluoro-3,5-dihydroxy carboxylic acid and metal salt thereof, China, , ,

ごうせいかいろ 14

はんのうじょうけん

1.1 Reagents: Diethylaluminum chloride Solvents: Toluene

リファレンス

- Preparation of α,α-difluoro-β-hydroxy esters via a modified Reformatskii reaction, Journal of Organic Chemistry, 1993, 58(23), 6360-3

ごうせいかいろ 15

はんのうじょうけん

1.1 Reagents: Zinc Solvents: Tetrahydrofuran ; 70 °C; 1 h, 70 °C; 8 h, 50 °C; 50 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

リファレンス

- Decarboxylative arylation with diaryliodonium salts: alternative approach for catalyst-free difluoroenolate coupling to aryldifluoromethyl ketones, Green Chemistry, 2023, 25(5), 1790-1796

ごうせいかいろ 16

はんのうじょうけん

1.1 Reagents: Methanaminium, N-[bis(dimethylamino)-λ4-sulfanylidene]-N-methyl-, difluorotrimet… Solvents: Tetrahydrofuran ; 0 °C

リファレンス

- Ethyl (hexyl) 2,2-difluoro-2-(trimethylsilyl)ethyl acetate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-3

ごうせいかいろ 17

はんのうじょうけん

1.1 Reagents: Indium Solvents: Tetrahydrofuran ; 6 h, 60 °C; 60 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Indium-Promoted Reformatsky Reaction: A Straightforward Access to β-Amino and β-Hydroxy α,α-Difluoro Carbonyl Compounds, Journal of Organic Chemistry, 2012, 77(20), 9277-9285

ごうせいかいろ 18

はんのうじょうけん

1.1 Reagents: Zinc , Nitrogen Solvents: Tetrahydrofuran

リファレンス

- An effective synthesis of 2,2-difluoro-3-hydroxy esters, Journal of Fluorine Chemistry, 1994, 67(3), 229-32

ごうせいかいろ 19

はんのうじょうけん

1.1 Reagents: Potassium fluoride Solvents: Dimethylformamide

1.2 Reagents: Hydrochloric acid Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Ethanol , Water

1.2 Reagents: Hydrochloric acid Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Ethanol , Water

リファレンス

- Molar scale electrosynthesis of ethyl 2,2-difluoro-2-trimethylsilylacetate, a difluoromethylene building block precursor, Tetrahedron Letters, 2000, 41(45), 8763-8767

ごうせいかいろ 20

はんのうじょうけん

1.1 Catalysts: Zinc Solvents: Dimethylformamide ; 20 h, 70 °C

1.2 Reagents: Oxonium

1.2 Reagents: Oxonium

リファレンス

- Ethyl chlorodifluoroacetate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-3

Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate Raw materials

- Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate

- Ethyl Difluorochloroacetate

- Benzaldehyde

- ethyl 2-bromo-2,2-difluoroacetate

Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate Preparation Products

Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate 関連文献

-

Michal Fornalczyk,Kuldip Singh,Alison M. Stuart Org. Biomol. Chem. 2012 10 3332

92207-60-8 (Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate) 関連製品

- 1851088-85-1(1-Amino-2-(2-ethylphenyl)propan-2-ol)

- 2229109-37-7(1-2-(4-bromophenyl)ethyl-3-oxocyclobutane-1-carbonitrile)

- 57771-94-5(6-Oxo-1,2-dihydro-6H-pyrrolo3,2,1-ijquinoline-5-carbohydrazide)

- 2228690-18-2(1-2-fluoro-4-(trifluoromethyl)phenylprop-2-en-1-one)

- 2137489-37-1(2-{(benzyloxy)carbonylamino}-3-4-(propan-2-yloxy)-1H-pyrazol-1-ylpropanoic acid)

- 2172014-82-1(1-cyclopropyl-4-1-(hydroxymethyl)cyclopentylpiperidin-4-ol)

- 2171582-65-1(5-(1,2-thiazol-5-yl)-1-oxa-4-azaspiro5.5undecane)

- 2229005-32-5(4-(3-chloro-2-methoxyphenyl)-1H-imidazole)

- 1804309-48-5(3-(Aminomethyl)-6-(difluoromethyl)-2-fluoro-5-(trifluoromethoxy)pyridine)

- 946247-92-3(1-(2-chloro-6-fluorophenyl)methyl-N-(4-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

推奨される供給者

Jincang Pharmaceutical (Shanghai) Co., LTD.

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量